molecular formula C14H20N2O2 B12924031 2-(5,6-Diethoxy-1H-indol-1-yl)ethan-1-amine

2-(5,6-Diethoxy-1H-indol-1-yl)ethan-1-amine

Cat. No.: B12924031
M. Wt: 248.32 g/mol
InChI Key: NHQSNOUNKOIEQI-UHFFFAOYSA-N
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Description

2-(5,6-Diethoxy-1H-indol-1-yl)ethan-1-amine is a chemical compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This particular compound features an indole core substituted with diethoxy groups and an ethanamine side chain, making it a versatile molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Diethoxy-1H-indol-1-yl)ethan-1-amine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The reaction generally starts with the condensation of phenylhydrazine with an appropriate ketone or aldehyde, followed by cyclization under acidic conditions . For instance, methanesulfonic acid (MsOH) can be used under reflux in methanol to yield the desired indole derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Diethoxy-1H-indol-1-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while substitution reactions can produce halogenated or nitrated indole compounds .

Scientific Research Applications

2-(5,6-Diethoxy-1H-indol-1-yl)ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5,6-Diethoxy-1H-indol-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5,6-Diethoxy-1H-indol-1-yl)ethan-1-amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of diethoxy groups enhances its solubility and reactivity, making it a valuable compound for diverse applications .

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

2-(5,6-diethoxyindol-1-yl)ethanamine

InChI

InChI=1S/C14H20N2O2/c1-3-17-13-9-11-5-7-16(8-6-15)12(11)10-14(13)18-4-2/h5,7,9-10H,3-4,6,8,15H2,1-2H3

InChI Key

NHQSNOUNKOIEQI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)C=CN2CCN)OCC

Origin of Product

United States

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